Eurycomanone

Overview

Description

Mechanism of Action

Target of Action

Eurycomanone, a major quassinoid compound found in Eurycoma longifolia Jack, primarily targets the NF-κB signaling pathway . It also interacts with TNFR1 and the primary signaling complex . Additionally, it has been shown to have inhibitory effects on aromatase, which plays a crucial role in testosterone steroidogenesis .

Mode of Action

This compound interacts with its targets by inhibiting the phosphorylation of IκBα, a protein involved in the NF-κB signaling pathway . This inhibition leads to the suppression of the NF-κB signaling pathway . In terms of its interaction with aromatase, this compound’s inhibitory effects presumably cause an increase in testosterone production to restore downstream estrogen homeostasis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NF-κB signaling pathway . The inhibition of this pathway by this compound leads to a decrease in the conversion of testosterone to estrogen . This results in an increase in testosterone levels, which has downstream effects on various physiological processes, including sexual function and energy levels .

Pharmacokinetics

This compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties impact its bioavailability. The solubility and chemical stability of this compound under the conditions of the gastrointestinal tract environment have been determined . Its permeability was investigated by determining its distribution coefficient in aqueous and organic environments and its permeability using the parallel artificial membrane permeability assay system and Caco-2 cultured cells . This compound’s stability in plasma and its protein-binding ability were measured by using an equilibrium dialysis method . Its stability in liver microsomes across species (mice, rat, dog, monkey, and human) and rat liver hepatocytes was also investigated .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell viability and proliferation in cancerous cells without affecting healthy cells . It has been shown to induce apoptotic cancer cell death in a dose- and time-dependent manner . Furthermore, this compound has been found to suppress NF-κB reporter activity in cells co-transfected with TNFR1, TRAF2, or TAK1 .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the pH of the gastrointestinal tract environment can affect the ionization of this compound, which in turn impacts its ability to cross membrane barriers passively . Furthermore, the extraction methods used to obtain this compound from Eurycoma longifolia can also influence its bioactivity .

Biochemical Analysis

Biochemical Properties

Eurycomanone interacts with several biomolecules, playing a significant role in biochemical reactions. It enhances the phosphorylation of AMP-activated protein kinase and acetyl-CoA carboxylase, as well as upregulates peroxisome proliferator-activated receptor α . Furthermore, this compound suppresses the expression of hepatic lipogenic proteins, such as the liver X receptor, sterol regulatory element-binding protein 1c, fatty acid synthase, and stearoyl-CoA desaturase 1 .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It ameliorates high-fat diet-induced obesity and steatosis and inhibits free fatty acid-promoted lipid and triacylglyceride accumulation without cytotoxicity . It also influences cell function by affecting cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It restricts lipid accumulation in free fatty acid-treated HepG2 cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows changes in its effects over time. It alleviates lipid accumulation and improves hepatocyte lipid metabolism by activating the AMP-activated protein kinase and autophagy pathways .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The extraction and purification of eurycomanone from Eurycoma longifolia involve several steps. The process typically includes the preparation of a medicinal extract from the plant, degreasing of the concentrated solution, extraction of the this compound component, separation through pillar layer chromatography, decolouring of the elutriant, and finally, crystallization and purification . This method ensures a high purity of this compound, with content reaching up to 98.6% as determined by high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The process involves the use of advanced chromatographic techniques and crystallization methods to ensure the high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Eurycomanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Eurycomanone has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the notable applications include:

Comparison with Similar Compounds

Eurycomanone is often compared with other quassinoids, such as eurycomanol and eurycomalactone, which are also isolated from Eurycoma longifolia . While these compounds share similar structures, this compound is unique due to its potent biological activities, particularly its ability to inhibit aromatase and enhance testosterone production . Other similar compounds include canthin-6-one and β-carboline alkaloids, which are also found in Eurycoma longifolia and exhibit various biological activities .

Properties

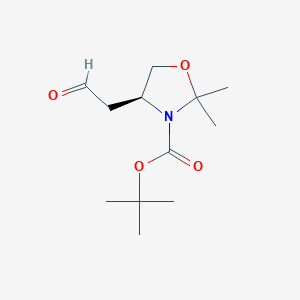

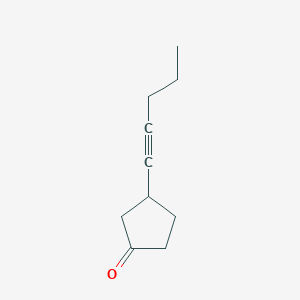

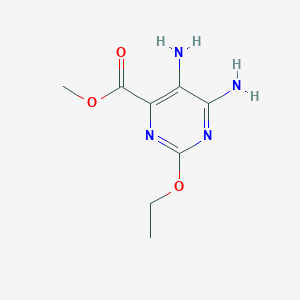

IUPAC Name |

4,5,7,8,17-pentahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O9/c1-7-4-10(21)13(23)17(3)9(7)5-11-18-6-28-20(27,16(17)18)12(22)8(2)19(18,26)14(24)15(25)29-11/h4,9,11-14,16,22-24,26-27H,2,5-6H2,1,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUWZJWAQQRCOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(=C)C4(C(C(=O)O3)O)O)O)(OC5)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84633-29-4 | |

| Record name | NSC339187 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol](/img/structure/B114527.png)

![4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B114530.png)

![Tert-butyl N-[(2R,3R)-1-hydroxy-3-methylpentan-2-YL]carbamate](/img/structure/B114557.png)